3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
The compound 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (molecular formula: C₂₃H₂₀BrN₅O) features a benzamide core substituted with a bromine atom at the 3-position. The amide nitrogen is connected via a methylene bridge to a tetrazole ring, which is further substituted with a 3,4-dimethylphenyl group. This structural architecture combines a hydrophobic aromatic system with a polar tetrazole moiety, making it a candidate for diverse applications, including catalysis, medicinal chemistry, or materials science.
Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and azides.
Alkylation or coupling reactions to introduce the methylene-linked benzamide group.
Final functionalization with bromine and dimethylphenyl substituents.
Characterization methods for such compounds typically include ¹H/¹³C NMR, IR spectroscopy, mass spectrometry (EI-MS or GC-MS), and X-ray crystallography (as seen in ). The bromine atom contributes distinct spectroscopic signatures, such as a C–Br stretch near 500–600 cm⁻¹ in IR spectra .
Properties
IUPAC Name |
3-bromo-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-11-6-7-15(8-12(11)2)23-16(20-21-22-23)10-19-17(24)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNIAUBFWMYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃BrN₄O. The compound features a bromine atom and a tetrazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 316.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 2.5 |
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines. The presence of the N-benzamide group enhances this activity by promoting interactions with cellular targets involved in apoptosis and cell proliferation pathways.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method, this compound exhibited an IC₅₀ value of approximately 15 µM against A-431 (human epidermoid carcinoma) cells. This suggests a moderate level of efficacy compared to standard chemotherapeutic agents.
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tumor Growth : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL , indicating potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- The bromine substituent enhances lipophilicity and cellular uptake.
- The tetrazole ring is essential for cytotoxicity; modifications to this moiety can significantly alter activity.
Table 2: SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity |
| Dimethyl groups | Increases cytotoxicity |
| Benzamide moiety | Promotes interaction with targets |
Comparison with Similar Compounds
Structural Analogs with Tetrazole Moieties
Key Differences :
- Substituent Positioning : The target compound’s tetrazole is separated from the benzamide by a methylene group, whereas ’s tetrazole is directly conjugated to the phenyl ring. This methylene spacer may enhance conformational flexibility .
Benzamide Derivatives with Alternative Heterocycles
Key Differences :
- Heterocycle Reactivity : Tetrazoles (pKa ~4.9) are more acidic than triazole-thiones (pKa ~8–10), influencing solubility and metal-binding properties .
- Biological Activity : Thiadiazole-containing compounds (e.g., BF17793) often target enzymes like carbonic anhydrase, whereas triazole-thiones () may act as antimicrobial agents .
Substituent Effects: Bromo vs. Chloro and Methyl Groups
Functional Group Trends :
- Bromo vs. Chloro : Bromine’s polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
